3-(2-Hydroxynaphthalen-1-yl)benzoic acid

Description

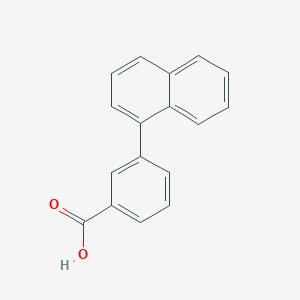

3-Naphthalen-1-yl-benzoic acid (C₁₇H₁₂O₂) is a naphthalene-substituted benzoic acid derivative. Its structure consists of a benzoic acid moiety linked to a naphthalene ring at the 3-position of the benzene ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its aromatic and carboxylic acid functionalities.

Properties

CAS No. |

7775-64-6 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

3-(2-hydroxynaphthalen-1-yl)benzoic acid |

InChI |

InChI=1S/C17H12O3/c18-15-9-8-11-4-1-2-7-14(11)16(15)12-5-3-6-13(10-12)17(19)20/h1-10,18H,(H,19,20) |

InChI Key |

YYMXOYUYJJEIAV-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-benzoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction yields 3-benzoylnaphthalene.

Oxidation: The 3-benzoylnaphthalene is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the ketone group into a carboxylic acid group, resulting in 3-Naphthalen-1-yl-benzoic acid.

Industrial Production Methods

Industrial production methods for 3-Naphthalen-1-yl-benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring or the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Naphthalen-1-yl-benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-benzoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs of 3-Naphthalen-1-yl-benzoic acid, highlighting differences in substituents, molecular weights, and commercial availability:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Price (1g) | Key Structural Difference |

|---|---|---|---|---|---|

| 4-(Naphthalen-1-yl)benzoic acid | 660825-19-4 | C₁₇H₁₂O₂ | 248.2 | $180.00 | Naphthalene at 4-position of benzene |

| 2-(3-Methylbenzyl)naphthalene-1-carboxylic acid | 69653-22-1 | C₁₉H₁₆O₂ | 276.3 | N/A | Methylbenzyl substituent instead of naphthalene |

| 3-(Naphthalen-1-yloxymethyl)-benzoic acid | N/A | C₁₈H₁₄O₃ | 278.3 | N/A | Ether-linked oxymethyl spacer |

| 3-(6-Methoxynaphthalen-2-yl)benzaldehyde | 56432-20-3 | C₁₈H₁₄O₂ | 262.3 | $240.00 | Methoxy-substituted naphthalene; aldehyde group |

| 2-[[(E)-3-Naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | N/A | C₂₁H₁₇NO₃ | 335.4 | N/A | Amide-functionalized butenoyl side chain |

Key Observations :

- Positional Isomerism: 4-(Naphthalen-1-yl)benzoic acid (CAS 660825-19-4) is a positional isomer of the target compound, differing in the substitution site on the benzene ring. This minor structural change can significantly alter electronic properties, such as dipole moments and π-π stacking interactions .

- Functional Group Variations : Derivatives like 3-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 56432-20-3) replace the carboxylic acid with an aldehyde group, reducing hydrogen-bonding capacity but increasing reactivity in condensation reactions .

- Hybrid Structures: Compounds such as 2-(3-Methylbenzyl)naphthalene-1-carboxylic acid (CAS 69653-22-1) incorporate alkyl spacers, which enhance conformational flexibility and may improve solubility in non-polar solvents .

Physicochemical Properties

- Solubility: The carboxylic acid group in 3-Naphthalen-1-yl-benzoic acid likely confers moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas analogs with non-polar substituents (e.g., 3-(Naphthalen-1-yl)benzyl alcohol) exhibit lower aqueous solubility .

- Thermal Stability : Methoxy-substituted derivatives (e.g., 3-(6-Methoxynaphthalen-2-yl)benzaldehyde) may exhibit higher thermal stability due to electron-donating groups stabilizing the aromatic system .

Biological Activity

3-Naphthalen-1-yl-benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3-Naphthalen-1-yl-benzoic acid features a naphthalene ring attached to a benzoic acid moiety. This unique structure contributes to its biological properties and interactions with various biological targets.

The specific mechanisms of action for 3-naphthalen-1-yl-benzoic acid are not fully elucidated; however, similar compounds have shown interactions with key biological pathways:

- Inhibition of Cyclooxygenase Enzymes : Compounds with similar structures have been noted to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and modulating cell proliferation pathways.

- Protein Degradation Pathways : Studies suggest that benzoic acid derivatives can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Anticancer Properties

Research indicates that 3-naphthalen-1-yl-benzoic acid may exhibit anticancer properties through the modulation of cell signaling pathways involved in cancer progression. For instance, it has been shown to affect the proliferation of cancer cells by influencing apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects stem from its ability to inhibit COX enzymes, which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoic acid, including 3-naphthalen-1-yl-benzoic acid, may possess antimicrobial properties. These effects are likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

Case Studies

A few notable studies illustrate the biological activities of compounds related to 3-naphthalen-1-yl-benzoic acid:

- In Vitro Studies on Cancer Cell Lines : In vitro assays demonstrated that certain benzoic acid derivatives significantly inhibited the growth of various cancer cell lines, including Hep-G2 and A2058. The compounds were tested at concentrations ranging from 1 to 10 μg/mL, showing promising results without cytotoxicity at these levels .

- Protein Degradation Pathway Activation : Research highlighted that specific benzoic acid derivatives could enhance proteasome and cathepsin activities in human foreskin fibroblasts. For example, one study reported an increase in cathepsin B and L activity by over 400% upon treatment with certain derivatives .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Naphthalen-1-yl-benzoic acid | Anticancer, anti-inflammatory | Potential COX inhibition; promotes apoptosis |

| 3-Methoxy-4-(naphthalen-1-yl)benzoic acid | Antimicrobial, anticancer | Inhibits cancer cell proliferation |

| 4-Naphthalen-1-yl-benzoic acid | Luminescent properties | Effective energy transfer in lanthanide complexes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.